N-[(1Z)-3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(Z)-1-{[4-(4-ACETYLPHENYL)PIPERAZINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is a complex organic compound with a unique structure that includes a piperazine ring, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Z)-1-{[4-(4-ACETYLPHENYL)PIPERAZINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 4-(4-ACETYLPHENYL)PIPERAZINE: This intermediate can be synthesized by reacting 4-acetylphenylamine with piperazine under controlled conditions.
Formation of the Thiophene Derivative: The thiophene ring is introduced through a reaction with a suitable thiophene precursor.
Coupling Reaction: The final step involves coupling the piperazine and thiophene intermediates with a benzamide derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(Z)-1-{[4-(4-ACETYLPHENYL)PIPERAZINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N~1~-[(Z)-1-{[4-(4-ACETYLPHENYL)PIPERAZINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N1-[(Z)-1-{[4-(4-ACETYLPHENYL)PIPERAZINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~1~-[(Z)-1-{[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE: Similar structure with a methoxy group instead of an acetyl group.
N~1~-[(Z)-1-{[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE: Contains a chlorine atom instead of an acetyl group.
Uniqueness
N~1~-[(Z)-1-{[4-(4-ACETYLPHENYL)PIPERAZINO]CARBONYL}-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H25N3O3S |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[(Z)-3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H25N3O3S/c1-19(30)20-9-11-22(12-10-20)28-13-15-29(16-14-28)26(32)24(18-23-8-5-17-33-23)27-25(31)21-6-3-2-4-7-21/h2-12,17-18H,13-16H2,1H3,(H,27,31)/b24-18- |
InChI Key |
FRCYZKQRJRWCSC-MOHJPFBDSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)/C(=C/C3=CC=CS3)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=CC3=CC=CS3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.